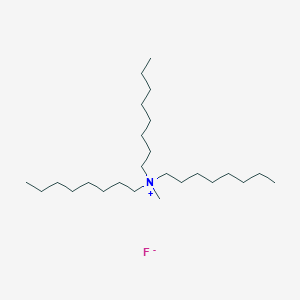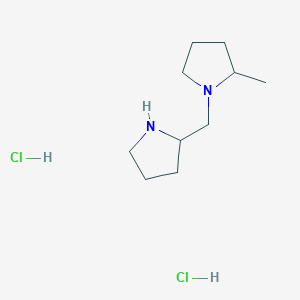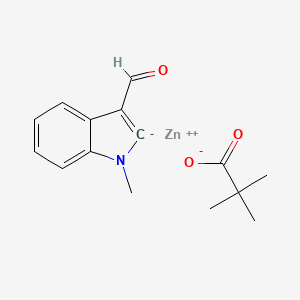
zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde” is a complex organic molecule that combines zinc with an indole derivative and a propanoate group. Indole derivatives are significant in natural products and drugs due to their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the construction of the indole ring system, which can be achieved through various methods such as Fischer indole synthesis, Bartoli indole synthesis, and others
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, high-temperature reactions, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
The compound “zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde” can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
科学的研究の応用
Chemistry: As a precursor for synthesizing other complex molecules.
Medicine: Potential use in drug development due to its unique structure and biological activities.
作用機序
The mechanism of action of this compound would involve its interaction with biological molecules. Indole derivatives often interact with enzymes and receptors, influencing various biological pathways. The zinc component may play a role in stabilizing the structure and enhancing its biological activity .
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives and zinc complexes. Examples are:
Indole-3-acetic acid: A plant hormone with various biological activities.
Zinc acetate: Used in various industrial and pharmaceutical applications.
Uniqueness
The uniqueness of “zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde” lies in its combination of an indole derivative with a zinc component, which may result in unique biological and chemical properties not found in other similar compounds .
特性
分子式 |
C15H17NO3Zn |
|---|---|
分子量 |
324.7 g/mol |
IUPAC名 |
zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde |
InChI |
InChI=1S/C10H8NO.C5H10O2.Zn/c1-11-6-8(7-12)9-4-2-3-5-10(9)11;1-5(2,3)4(6)7;/h2-5,7H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChIキー |
CHMKOKNVVAUEDZ-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C(=O)[O-].CN1[C-]=C(C2=CC=CC=C21)C=O.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


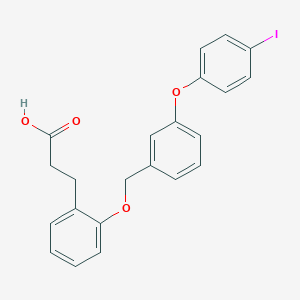
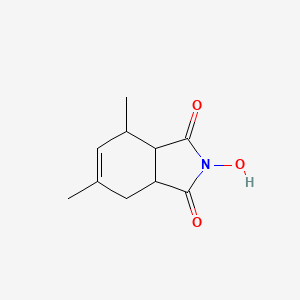
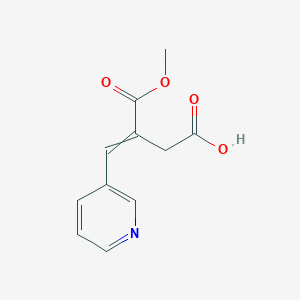
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B14787456.png)
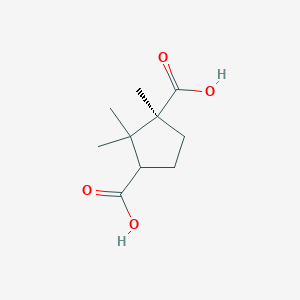
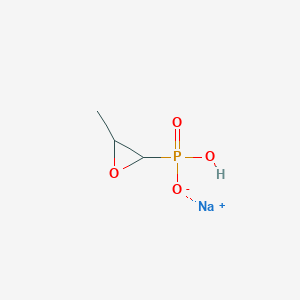
![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)
![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)
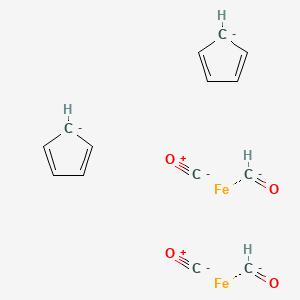
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)
